molecular formula C29H33NO7 B3995531 3-(1,3-benzodioxol-5-yl)-4-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]butan-1-amine;oxalic acid

3-(1,3-benzodioxol-5-yl)-4-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]butan-1-amine;oxalic acid

Cat. No.: B3995531
M. Wt: 507.6 g/mol
InChI Key: KBSZLDBILMIECV-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-4-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]butan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole ring, a phenyl group, and a butan-1-amine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-4-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]butan-1-amine typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the phenyl group, and the attachment of the butan-1-amine moiety. Common synthetic routes may involve:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of Butan-1-amine Moiety: This can be done through reductive amination or other amine coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-4-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-4-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]butan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-4-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzodioxol-5-yl)-4-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]butan-1-amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO3.C2H2O4/c1-20(2)31-25-11-8-22(9-12-25)18-28-15-14-24(16-21-6-4-3-5-7-21)23-10-13-26-27(17-23)30-19-29-26;3-1(4)2(5)6/h3-13,17,20,24,28H,14-16,18-19H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSZLDBILMIECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNCCC(CC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-4-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]butan-1-amine;oxalic acid
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzodioxol-5-yl)-4-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]butan-1-amine;oxalic acid
Reactant of Route 3
Reactant of Route 3
3-(1,3-benzodioxol-5-yl)-4-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]butan-1-amine;oxalic acid
Reactant of Route 4
Reactant of Route 4
3-(1,3-benzodioxol-5-yl)-4-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]butan-1-amine;oxalic acid
Reactant of Route 5
3-(1,3-benzodioxol-5-yl)-4-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]butan-1-amine;oxalic acid
Reactant of Route 6
3-(1,3-benzodioxol-5-yl)-4-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]butan-1-amine;oxalic acid

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